N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Description
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Properties
IUPAC Name |
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-11-7-13(8-12(2)18(11)23)5-6-20-19(24)14-3-4-15-16(9-14)25-10-17(22)21-15/h3-4,7-9,23H,5-6,10H2,1-2H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWSCPSTLHKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCNC(=O)C2=CC3=C(C=C2)NC(=O)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylphenyl ethylamine and 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent reaction conditions.
Optimization: Optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Reagents such as SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide).
Major Products
Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde.
Reduction: Formation of 4-hydroxy-3,5-dimethylbenzyl alcohol.
Substitution: Formation of 4-chloro-3,5-dimethylphenyl ethylamine.
Scientific Research Applications
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials such as polymers and resins.
Biological Research: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or inhibit enzyme activity, leading to therapeutic effects.
Binding Interactions: The hydroxyl and carbonyl groups play a crucial role in binding to the target molecules through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethylphenyl ethylamine: A precursor in the synthesis of the target compound.
3-oxo-4H-1,4-benzoxazine-7-carboxylic acid: Another precursor used in the synthesis.
4-hydroxy-3,5-dimethylbenzaldehyde: A product formed from the oxidation of the target compound.
Uniqueness
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
